REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[CH:6]=[C:7]2[C:11](=[CH:12][CH:13]=1)[NH:10][C:9]([C:14]([OH:16])=[O:15])=[CH:8]2)=[O:4]>C1(C)C=CC=CC=1.C(OC(N(C)C)OC(C)(C)C)(C)(C)C>[CH3:1][O:2][C:3]([C:5]1[CH:6]=[C:7]2[C:11](=[CH:12][CH:13]=1)[NH:10][C:9]([C:14]([O:16][C:5]([CH3:6])([CH3:13])[CH3:3])=[O:15])=[CH:8]2)=[O:4]
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Name
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|
Quantity
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13 g
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Type
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reactant
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Smiles
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COC(=O)C=1C=C2C=C(NC2=CC1)C(=O)O
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Name
|
|
Quantity
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300 mL
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Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
|
Name
|
|
Quantity
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59 mL
|
Type
|
solvent
|
Smiles
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C(C)(C)(C)OC(OC(C)(C)C)N(C)C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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Then, the reaction mixture was heated
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Type
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TEMPERATURE
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Details
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under reflux for additional 6 h
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Duration
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6 h
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Type
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CUSTOM
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Details
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After removal of the solvents under reduced pressure the residue
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Type
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DISSOLUTION
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Details
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was dissolved in 300 ml DCM
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Type
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WASH
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Details
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washed with sat. aqueous NaHCO3 solution (2×100 ml)
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Type
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DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over MgSO4
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Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography on silica gel eluting with a n-heptane/ethyl acetate gradient
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Type
|
ADDITION
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Details
|
The fractions containing the product
|
Type
|
CUSTOM
|
Details
|
were collected
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
|
Smiles
|
COC(=O)C=1C=C2C=C(NC2=CC1)C(=O)OC(C)(C)C
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |